molecular formula C20H23N3O3 B3517175 4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Cat. No.: B3517175
M. Wt: 353.4 g/mol
InChI Key: BNYKBELGYWXMSJ-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a methyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide core can be accomplished by reacting the nitro-substituted benzoyl chloride with an amine.

    Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group onto the benzamide core, which can be achieved using a suitable piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic methods and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of 4-methyl-3-amino-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-carboxy-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinylmethyl group can enhance binding affinity to biological targets. The compound may modulate signaling pathways involved in inflammation or neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-[4-(morpholin-1-ylmethyl)phenyl]benzamide
  • 4-methyl-3-nitro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
  • 4-methyl-3-nitro-N-[4-(azepan-1-ylmethyl)phenyl]benzamide

Uniqueness

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of the piperidinylmethyl group, which can significantly influence its pharmacological properties. This group can enhance the compound’s ability to cross biological membranes and improve its binding affinity to specific targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-5-8-17(13-19(15)23(25)26)20(24)21-18-9-6-16(7-10-18)14-22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYKBELGYWXMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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